

An In-depth Technical Guide to the Molecular Structure of Butyl Methyl Trisulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl methyl trisulfide*

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Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of **butyl methyl trisulfide** ($\text{CH}_3\text{SSSC}_4\text{H}_9$). **Butyl methyl trisulfide** is an organic trisulfide that is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of sulfur-containing compounds in biological systems. This document consolidates available data on its chemical structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are also presented, along with a computational analysis of its molecular geometry.

Introduction

Organic trisulfides are a class of organosulfur compounds characterized by a chain of three sulfur atoms (R-S-S-S-R'). While less common than their disulfide counterparts, trisulfides play a role in the chemistry of natural products and have unique reactive properties. **Butyl methyl trisulfide** is an unsymmetrical trisulfide, meaning it has different alkyl groups attached to the trisulfide chain. Understanding its molecular structure is crucial for elucidating its reactivity, biological activity, and for its potential application in various chemical syntheses.

Molecular Structure and Properties

The fundamental structure of **butyl methyl trisulfide** consists of a methyl group and an n-butyl group linked by a trisulfide bridge.

Chemical Identity

Identifier	Value
Molecular Formula	C ₅ H ₁₂ S ₃ [1]
Molecular Weight	168.34 g/mol [1]
IUPAC Name	1-(methyldisulfanyl)butane
SMILES	CCCCSSSC [1]
InChI	InChI=1S/C5H12S3/c1-3-4-5-7-8-6-2/h3-5H2,1-2H3 [1]

Physicochemical Properties (Predicted)

Experimental data for the physicochemical properties of **butyl methyl trisulfide** are not readily available. The following table presents predicted values from computational models.

Property	Predicted Value	Unit	Source
Boiling Point	520.14	K	Joback Calculated Property [1]
Melting Point	249.31	K	Joback Calculated Property [1]
Enthalpy of Vaporization	47.17	kJ/mol	Joback Calculated Property [1]
LogP (Octanol/Water)	3.446	Crippen Calculated Property [1]	
Water Solubility (log)	-3.55	mol/L	Crippen Calculated Property [1]

Molecular Geometry (Predicted)

Due to the lack of experimental crystallographic data, the molecular geometry of **butyl methyl trisulfide** has been modeled using computational methods. The key structural features are the bond lengths and angles within the C-S-S-S-C backbone.

Parameter	Predicted Value
S-S Bond Length	~2.05 Å
C-S Bond Length	~1.82 Å
S-S-S Bond Angle	~107°
C-S-S Bond Angle	~103°
C-S-S-S Dihedral Angle	~90°

Note: These values are estimations based on typical bond lengths and angles for organic trisulfides and may vary depending on the computational method used.

Experimental Protocols

Synthesis of Butyl Methyl Trisulfide

A plausible laboratory-scale synthesis of **butyl methyl trisulfide** involves the reaction of an appropriate thiol with a sulfenyl chloride. Given the unsymmetrical nature of the target molecule, two primary routes are proposed:

Route A: Reaction of Butanethiol with Methanesulfenyl Chloride Route B: Reaction of Methanethiol with Butanesulfenyl Chloride

Below is a detailed protocol for Route A.

Materials:

- 1-Butanethiol
- Methanesulfenyl chloride (CH_3SCI)
- Anhydrous diethyl ether

- Triethylamine (Et_3N)
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Dissolve 1-butanethiol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the solution to $0\text{ }^{\circ}\text{C}$ in an ice bath.
- Slowly add a solution of methanesulfonyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- The formation of triethylammonium chloride will be observed as a white precipitate.
- Filter the reaction mixture to remove the precipitate.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **butyl methyl trisulfide**.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is a key tool for confirming the structure. Protons on carbons adjacent to the trisulfide group are expected to be deshielded and appear at a lower field (higher ppm) compared to analogous protons in disulfides.
 - Predicted Chemical Shifts (δ , ppm):
 - $\text{CH}_3\text{-S-S-S-}$: ~2.5-2.8 ppm (singlet)
 - $\text{-S-S-S-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_3$: ~2.8-3.1 ppm (triplet)
 - $\text{-S-S-S-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_3$: ~1.6-1.8 ppm (sextet)
 - $\text{-S-S-S-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_3$: ~1.4-1.6 ppm (sextet)
 - $\text{-S-S-S-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_3$: ~0.9-1.0 ppm (triplet)
- ^{13}C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
 - Predicted Chemical Shifts (δ , ppm):
 - $\text{CH}_3\text{-S-S-S-}$: ~20-25 ppm
 - $\text{-S-S-S-CH}_2\text{-}$: ~40-45 ppm
 - $\text{-CH}_2\text{-CH}_2\text{-CH}_3$: ~30-35 ppm
 - $\text{-CH}_2\text{-CH}_2\text{-CH}_3$: ~20-25 ppm
 - -CH_3 : ~13-15 ppm

3.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M^+) at $m/z = 168$. The fragmentation pattern of unsymmetrical trisulfides can be complex, often involving cleavage of the S-S, C-S, and C-C bonds. Common fragmentation pathways for

dialkyl disulfides include the loss of alkyl radicals and the formation of ions containing the S-S moiety.^[2] For **butyl methyl trisulfide**, key expected fragments include:

- $[\text{CH}_3\text{S}_3]^+$ ($m/z = 111$)
- $[\text{C}_4\text{H}_9\text{S}_3]^+$ ($m/z = 153$)
- $[\text{CH}_3\text{S}_2]^+$ ($m/z = 79$)
- $[\text{C}_4\text{H}_9\text{S}_2]^+$ ($m/z = 121$)
- $[\text{C}_4\text{H}_9]^+$ ($m/z = 57$)
- $[\text{CH}_3\text{S}]^+$ ($m/z = 47$)

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of volatile sulfur compounds can be adapted for **butyl methyl trisulfide**.

- Column: A non-polar capillary column (e.g., DB-1 or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
- Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.
- MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.

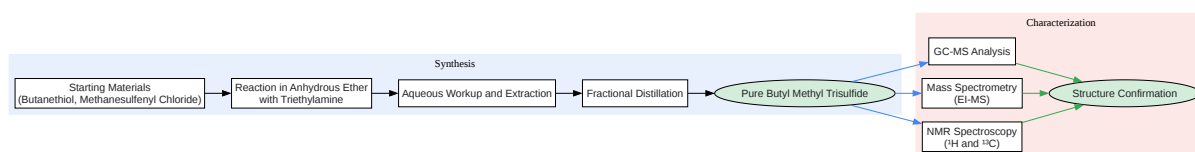
Visualization of Molecular Structure

The following diagram illustrates the connectivity of atoms in **butyl methyl trisulfide**.

Caption: 2D representation of the **butyl methyl trisulfide** molecular structure.

Logical Relationships in Synthesis and Characterization

The following workflow illustrates the logical steps from synthesis to structural confirmation of **butyl methyl trisulfide**.



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Caption: Workflow for the synthesis and characterization of **butyl methyl trisulfide**.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and analytical protocols for **butyl methyl trisulfide**. While experimental data for this specific compound is sparse in the literature, this guide has consolidated predicted data and proposed robust experimental methodologies based on established chemical principles for unsymmetrical trisulfides. The provided information serves as a valuable resource for researchers and professionals in drug development and related scientific fields who are working with or interested in the properties and synthesis of sulfur-containing organic molecules. Further experimental validation of the predicted properties and spectroscopic data is encouraged to enhance the understanding of this intriguing molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Butyl Methyl Trisulfide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15418111#butyl-methyl-trisulfide-molecular-structure\]](https://www.benchchem.com/product/b15418111#butyl-methyl-trisulfide-molecular-structure)

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